Histamine hydrochloride

Descripción general

Descripción

Histamine hydrochloride is a biogenic amine that plays a crucial role in various physiological processes. It is an organic nitrogenous compound involved in local immune responses, regulating physiological functions in the gut, and acting as a neurotransmitter for the brain, spinal cord, and uterus . This compound is commonly used in medical and scientific research due to its significant biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Histamine hydrochloride is synthesized from histidine through enzymatic decarboxylation. The enzyme histidine decarboxylase catalyzes the removal of a carboxyl group from histidine, resulting in the formation of histamine . The histamine is then reacted with hydrochloric acid to form this compound.

Industrial Production Methods: In industrial settings, this compound is produced by fermenting histidine-rich substrates using microorganisms that express histidine decarboxylase. The histamine produced is then purified and reacted with hydrochloric acid to obtain this compound .

Análisis De Reacciones Químicas

Types of Reactions: Histamine hydrochloride undergoes various chemical reactions, including:

Oxidation: Histamine can be oxidized to form imidazole acetaldehyde and ammonia.

Reduction: Histamine can be reduced to form 1,2,3,4-tetrahydroimidazole.

Substitution: Histamine can undergo substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various electrophiles can be used for substitution reactions under acidic or basic conditions.

Major Products:

Oxidation: Imidazole acetaldehyde and ammonia.

Reduction: 1,2,3,4-tetrahydroimidazole.

Substitution: Depending on the electrophile used, various substituted histamine derivatives can be formed.

Aplicaciones Científicas De Investigación

Allergy Treatment

Histamine hydrochloride plays a crucial role in the treatment of allergic conditions. Antihistamines, which are derivatives of histamine, are used to block the effects of histamine at H1 receptors, thereby alleviating symptoms associated with allergic rhinitis, conjunctivitis, and urticaria.

- Clinical Findings : A study indicated that antihistamines can effectively manage symptoms of allergic rhinitis by inhibiting the action of histamine on H1 receptors .

| Antihistamine | Duration of Action | Receptor Target |

|---|---|---|

| Diphenhydramine | 4-6 hours | H1 |

| Cetirizine | 12-24 hours | H1 |

Gastrointestinal Disorders

Histamine is involved in gastric acid secretion through its action on H2 receptors located on parietal cells in the stomach. This compound can be used to study its effects on gastric acid secretion and is also implicated in conditions like peptic ulcers.

- Mechanism : Histamine binding to H2 receptors increases cyclic adenosine monophosphate (cAMP) levels, leading to enhanced secretion of gastric acid .

Neuropathic Pain Management

Recent studies have explored the role of histamine and its receptors in neuropathic pain relief. Histamine H1 receptor antagonists have shown potential in blocking neuropathic pain pathways.

- Research Insight : A study demonstrated that both blood-brain barrier-penetrating and non-penetrating H1 receptor antagonists can effectively inhibit neuropathic pain responses .

Case Study 1: Allergic Rhinitis Management

In a double-blind clinical trial involving patients with allergic rhinitis, treatment with an H1 receptor antagonist significantly reduced nasal symptoms compared to placebo. The study highlighted a substantial decrease in sneezing and nasal congestion after two weeks of treatment with cetirizine .

Case Study 2: Gastroesophageal Reflux Disease

A clinical assessment involving patients with gastroesophageal reflux disease showed that administering this compound led to increased gastric acid secretion, which was effectively managed by subsequent administration of H2 receptor antagonists like ranitidine .

Atopic Dermatitis

Recent research has suggested that combinations of H1 and H4 receptor antagonists may provide therapeutic benefits for atopic dermatitis, enhancing treatment efficacy beyond traditional antihistamines .

Asthma Treatment

Histamine's role in bronchial hyperreactivity has led to investigations into H4 receptor antagonists as potential treatments for asthma. Clinical trials are ongoing to assess their efficacy in reducing asthma symptoms related to histamine release during allergic reactions .

Mecanismo De Acción

Histamine hydrochloride exerts its effects by binding to histamine receptors, which are G protein-coupled receptors. There are four types of histamine receptors: H1, H2, H3, and H4 . Each receptor subtype mediates different physiological responses:

H1 Receptors: Involved in allergic reactions, causing vasodilation, increased vascular permeability, and smooth muscle contraction.

H2 Receptors: Stimulate gastric acid secretion and regulate heart rate.

H3 Receptors: Modulate neurotransmitter release in the central nervous system.

H4 Receptors: Play a role in immune cell chemotaxis and cytokine production.

Comparación Con Compuestos Similares

Histamine hydrochloride is unique due to its broad range of physiological effects and its role as a neurotransmitter and immune modulator. Similar compounds include:

Histamine Phosphate: Another salt form of histamine used in similar applications.

Imidazole Derivatives: Compounds such as cimetidine and ranitidine, which are histamine receptor antagonists used to treat gastric acid-related conditions.

Biogenic Amines: Other biogenic amines like serotonin and dopamine, which also act as neurotransmitters and have various physiological roles.

This compound stands out due to its involvement in both central and peripheral physiological processes, making it a valuable compound in research and medicine.

Actividad Biológica

Histamine hydrochloride is a bioactive amine that plays a significant role in various physiological processes within the human body. It functions primarily as a neurotransmitter and a signaling molecule, influencing immune responses, gastric acid secretion, and vascular dynamics. This article delves into the biological activities of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

Chemical Structure and Properties

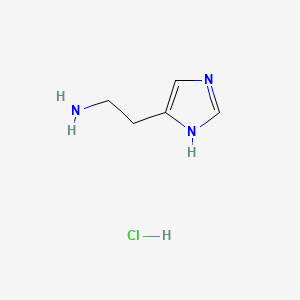

- Chemical Name: 2-(4-Imidazolyl)ethylamine dihydrochloride

- Molecular Formula: C₅H₉N₃.2HCl

- Molecular Weight: 201.1 g/mol

Histamine is synthesized from the amino acid histidine through decarboxylation and is stored in granules within mast cells and basophils. Upon degranulation, histamine is released into the surrounding tissues, where it exerts its biological effects by binding to four types of histamine receptors (H1, H2, H3, and H4).

Histamine exerts its effects through specific receptor interactions:

-

H1 Receptors : Primarily involved in allergic responses and inflammation. Activation leads to:

- Vasodilation

- Increased vascular permeability

- Contraction of smooth muscles in the bronchi and intestines

-

H2 Receptors : Mainly located in the gastric mucosa, mediating:

- Stimulation of gastric acid secretion

- Relaxation of vascular smooth muscle

- H3 Receptors : Function as autoreceptors in the central nervous system (CNS), modulating neurotransmitter release.

- H4 Receptors : Primarily found on hematopoietic cells, influencing immune responses and chemotaxis of immune cells.

1. Inflammatory Response

Histamine plays a crucial role in mediating inflammatory responses. Upon release from mast cells, it contributes to:

- Vasodilation : Leading to increased blood flow and redness at the site of inflammation.

- Increased Permeability : Allowing plasma proteins to leak into tissues, causing edema.

Table 1 summarizes histamine's effects on various tissues:

| Tissue Type | Effect of Histamine | Receptor Involvement |

|---|---|---|

| Blood Vessels | Vasodilation | H1, H2 |

| Smooth Muscle | Contraction (bronchoconstriction) | H1 |

| Gastric Mucosa | Acid Secretion | H2 |

| Immune Cells | Chemotaxis | H4 |

2. Gastrointestinal Function

Histamine is pivotal in regulating gastric functions:

- Stimulates parietal cells to secrete hydrochloric acid.

- Enhances motility within the gastrointestinal tract.

3. Immune Modulation

Histamine influences various immune responses:

- Activates T-helper cells (Th1 and Th2) via H1 receptor signaling.

- Promotes the release of pro-inflammatory cytokines such as IL-4 and IL-5 through H4 receptor activation .

Case Study 1: Histamine Intolerance

A study involving patients with suspected histamine intolerance revealed that:

- Symptoms : Gastrointestinal issues such as bloating and diarrhea were prevalent.

- Findings : A placebo-controlled histamine challenge demonstrated that many symptoms could not be attributed solely to histamine exposure, indicating a complex interaction between histamine levels and patient sensitivity .

Case Study 2: Allergic Responses

Research has shown that patients with allergies often exhibit heightened sensitivity to histamine:

- In a double-blind study, patients treated with H1 antagonists experienced significant relief from allergy symptoms compared to controls .

Research Findings

Recent studies have explored the role of histamine in various conditions:

- Asthma : Histamine is implicated in asthma exacerbations through bronchoconstriction mediated by H1 receptors .

- Migraine : Histamine can trigger migraine attacks via H1 mechanisms, suggesting potential therapeutic targets for antihistamines .

- Autoimmune Disorders : The modulation of immune responses by histamine suggests its involvement in conditions like rheumatoid arthritis and atopic dermatitis .

Propiedades

IUPAC Name |

2-(1H-imidazol-5-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c6-2-1-5-3-7-4-8-5;/h3-4H,1-2,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCJGQQPPHYHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55-36-7 | |

| Record name | 1H-Imidazole-5-ethanamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70946542 | |

| Record name | 2-(1H-Imidazol-5-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70946542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID8139934 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

56-92-8, 55-36-7, 23758-34-1, 51-45-6 | |

| Record name | Histamine dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Histamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-4-ethanamine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023758341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histamine dihydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | peremin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1H-Imidazol-5-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70946542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HISTAMINE MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9I23AC4PQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.